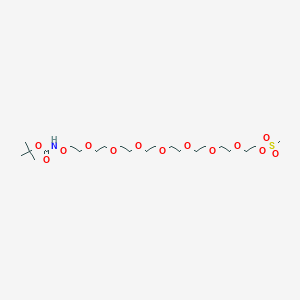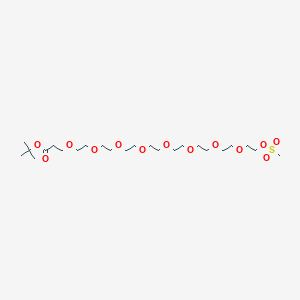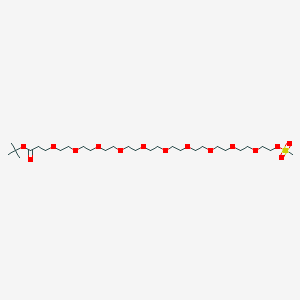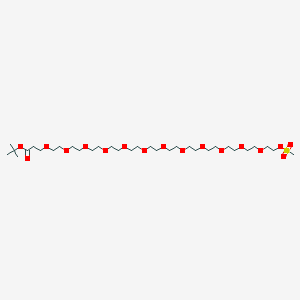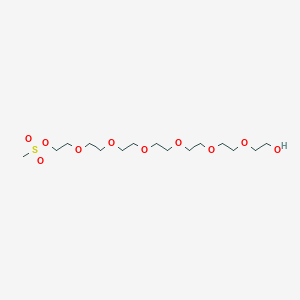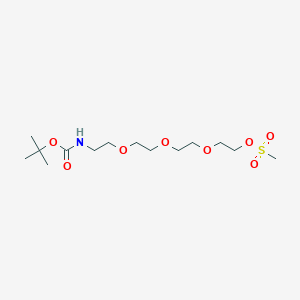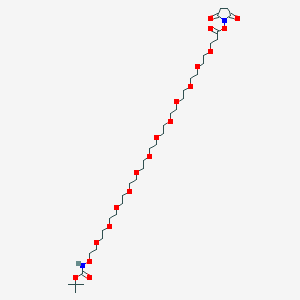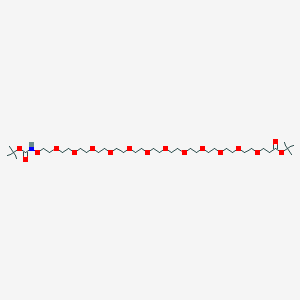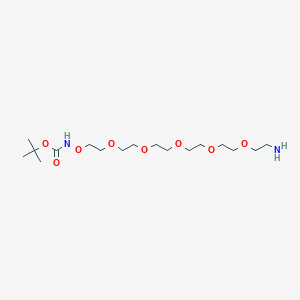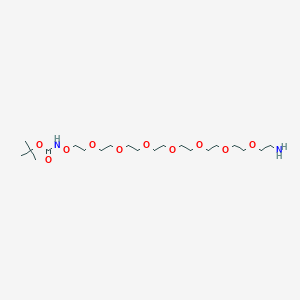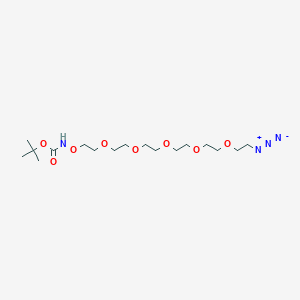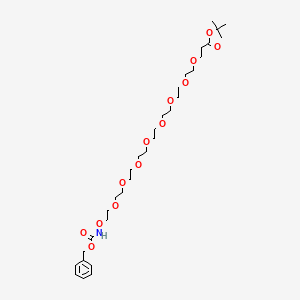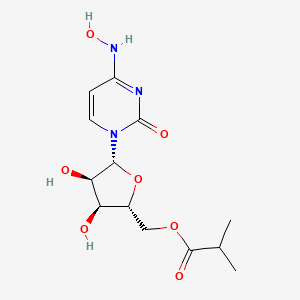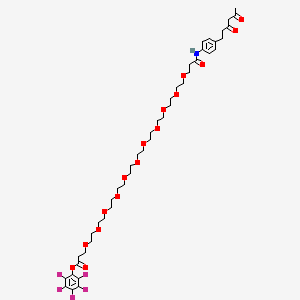
Diketone-PEG11-PFP ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diketone-PEG11-PFP ester is a polyethylene glycol-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound contains a diketone group and a pentafluorophenyl ester group, which are essential for its reactivity and functionality in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diketone-PEG11-PFP ester involves the reaction of a diketone with polyethylene glycol (PEG) and pentafluorophenyl ester. The reaction typically occurs under mild conditions to ensure the stability of the ester group. The process involves the following steps:
Formation of the Diketone Intermediate: The diketone intermediate is synthesized by reacting a suitable diketone precursor with a PEG chain.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Diketone-PEG11-PFP ester undergoes various chemical reactions, including:
Substitution Reactions: The pentafluorophenyl ester group reacts with primary amines to form amide bonds.
Common Reagents and Conditions
Substitution Reactions: Primary amines are commonly used as reagents. The reaction typically occurs under mild conditions, such as room temperature and neutral pH.
Hydrolysis: Acidic or basic conditions are used to facilitate the hydrolysis of the ester group.
Major Products Formed
Substitution Reactions: The major product is an amide formed by the reaction of the pentafluorophenyl ester group with a primary amine.
Hydrolysis: The major products are the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Diketone-PEG11-PFP ester has a wide range of scientific research applications, including:
Chemistry: It is used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins.
Biology: It is used in the study of protein-protein interactions and the development of targeted therapies.
Medicine: It is used in the development of drugs that target specific proteins for degradation, offering potential treatments for various diseases.
Industry: It is used in the production of advanced materials and as a reagent in various chemical processes .
Mechanism of Action
Diketone-PEG11-PFP ester exerts its effects by forming covalent bonds with specific lysine residues in the active site of target proteins. This interaction facilitates the degradation of the target protein via the ubiquitin-proteasome system. The compound acts as a linker, connecting the target protein to an E3 ubiquitin ligase, which tags the protein for degradation .
Comparison with Similar Compounds
Similar Compounds
- Diketone-PEG4-PFP ester
- Diketone-PEG8-PFP ester
- Diketone-PEG12-PFP ester
Uniqueness
Diketone-PEG11-PFP ester is unique due to its specific PEG chain length, which provides optimal solubility and reactivity in various applications. Compared to other similar compounds, it offers a balance between hydrophilicity and hydrophobicity, making it suitable for a wide range of chemical and biological applications .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[4-(3,5-dioxohexyl)anilino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H62F5NO16/c1-33(51)32-36(52)7-4-34-2-5-35(6-3-34)50-37(53)8-10-55-12-14-57-16-18-59-20-22-61-24-26-63-28-30-65-31-29-64-27-25-62-23-21-60-19-17-58-15-13-56-11-9-38(54)66-44-42(48)40(46)39(45)41(47)43(44)49/h2-3,5-6H,4,7-32H2,1H3,(H,50,53) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVSRPPWUMFEFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)CCC1=CC=C(C=C1)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H62F5NO16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
956.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
